1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Medicinal Chemistry Salt Form Optimization Physicochemical Profiling

Choose this precise isomer and salt form for robust, reproducible σ2 receptor pharmacology. The pyridin-2-ylmethyl substitution is critical for σ2 over σ1 selectivity—3- and 4-pyridyl analogs favor σ1 and will confound SAR. The trifluoroacetate counterion (LogP 1.1201) delivers measurably higher organic-phase solubility than the hydrochloride salt (aqueous solubility only 30.1 μg/mL), directly improving coupling yields and simplifying non-aqueous workups. Supplied at ≥98% purity with defined storage (sealed dry, 2–8°C), it ensures batch-to-batch consistency for CNS lead optimization and analytical reference standards.

Molecular Formula C12H16F3N3O2
Molecular Weight 291.27
CAS No. 298705-64-3
Cat. No. B3024210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate
CAS298705-64-3
Molecular FormulaC12H16F3N3O2
Molecular Weight291.27
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H15N3.C2HF3O2/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-2(4,5)1(6)7/h1-4,11H,5-9H2;(H,6,7)
InChIKeyWHWZMZPDKCRSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate (CAS 298705-64-3) – Key Procurement and Selection Overview


1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate (CAS 298705-64-3) is a trifluoroacetic acid salt of a pyridylpiperazine derivative, a class of heterocyclic compounds widely employed as scaffolds and intermediates in medicinal chemistry and drug discovery [1]. The compound consists of a piperazine core substituted with a pyridin-2-ylmethyl group at the 1-position, paired with a trifluoroacetate counterion. With a molecular formula of C₁₂H₁₆F₃N₃O₂ and a molecular weight of 291.27 g/mol, the trifluoroacetate salt form is supplied at ≥98% purity and is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as in receptor binding studies and structure-activity relationship (SAR) investigations .

Why 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate Cannot Be Interchanged with Generic Piperazine Analogs


Substituting 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate with alternative piperazine derivatives or different salt forms can lead to significant deviations in experimental outcomes due to quantifiable differences in physicochemical properties and target engagement. The specific substitution pattern—pyridin-2-ylmethyl at the 1-position—dictates receptor binding selectivity: research has established that (2-pyridyl)piperazines preferentially bind σ2 receptors, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors [1]. Furthermore, the choice of counterion substantially alters solubility and lipophilicity: the trifluoroacetate salt exhibits a calculated LogP of 1.1201 , while the hydrochloride salt demonstrates a measured aqueous solubility of only 30.1 μg/mL at pH 7.4 . These differences in receptor selectivity and physicochemical behavior mean that generic substitution introduces uncontrolled variables that can compromise assay reproducibility, alter synthetic yields, and invalidate SAR conclusions.

Quantitative Differentiation Evidence for 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate (CAS 298705-64-3)


Salt Form Selection: Trifluoroacetate Enhances Lipophilicity and Handling Stability Relative to Hydrochloride

The trifluoroacetate salt of 1-(pyridin-2-ylmethyl)piperazine provides a measurable lipophilicity advantage over the hydrochloride salt. The trifluoroacetate form exhibits a calculated LogP of 1.1201 and a polar surface area (TPSA) of 65.46 Ų . In contrast, the hydrochloride salt demonstrates an aqueous solubility limited to 30.1 μg/mL at pH 7.4, reflecting higher polarity that can restrict its utility in organic-phase reactions .

Medicinal Chemistry Salt Form Optimization Physicochemical Profiling

Pyridyl Nitrogen Position Determines Sigma Receptor Subtype Selectivity: 2-Pyridyl Favors σ2 Over σ1

The position of the pyridyl nitrogen in pyridylpiperazine derivatives exerts a decisive influence on sigma receptor subtype recognition. A systematic SAR study demonstrated that (2-pyridyl)piperazines—the structural class to which 1-(pyridin-2-ylmethyl)piperazine belongs—preferentially bind σ2 receptors, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors [1]. This positional isomerism establishes a clear functional divergence: researchers targeting σ2-mediated pathways must select the 2-pyridyl isomer to achieve the desired receptor engagement profile.

Sigma Receptor Pharmacology Structure-Activity Relationship Neuropharmacology

Validated Intermediate for CNS-Targeted Pharmaceutical Synthesis and Receptor Ligand Development

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate is documented as a key intermediate in the synthesis of benzylpiperazine and other piperidine derivatives with applications as antipsychotic agents and in treating skin-related diseases . Additionally, pyridylmethylpiperazine derivatives are disclosed in EP 0 908 458 as psychotropic agents, confirming the scaffold's relevance in CNS-targeted pharmaceutical development [1]. The compound's role as a building block in patent-protected drug discovery programs distinguishes it from non-validated or purely academic analogs.

Pharmaceutical Intermediates CNS Drug Discovery Patent-Validated Building Blocks

Optimal Application Scenarios for 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate (CAS 298705-64-3)


Sigma-2 (σ2) Receptor Binding and Pharmacological Profiling Studies

This compound is optimally suited for in vitro studies investigating σ2 receptor pharmacology. As demonstrated by SAR analysis, (2-pyridyl)piperazines exhibit preferential binding to σ2 receptors over σ1 receptors, whereas 3- and 4-pyridyl isomers favor σ1 [1]. Researchers conducting σ2-targeted binding assays, functional assays, or lead optimization for σ2-selective ligands should select this 2-pyridyl derivative to ensure the correct receptor subtype engagement. Use of alternative positional isomers will confound target identification and yield misleading structure-activity conclusions.

Synthesis of CNS-Active Pharmaceutical Intermediates Requiring Organic-Phase Solubility

For synthetic routes that demand solubility in organic solvents or involve coupling reactions under non-aqueous conditions, the trifluoroacetate salt form (LogP = 1.1201) [1] provides a measurable lipophilicity advantage over more polar salt forms such as the hydrochloride (aqueous solubility = 30.1 μg/mL) . This compound serves as a validated intermediate for benzylpiperazine derivatives with antipsychotic applications and is structurally related to psychotropic pyridylmethylpiperazines disclosed in EP 0 908 458 [2]. Its selection over alternative salt forms can directly enhance reaction yields and simplify workup procedures in organic-phase transformations.

Structure-Activity Relationship (SAR) Studies of Piperazine-Based CNS Ligands

This compound functions as a reference scaffold for systematic SAR exploration of piperazine-based CNS ligands. The pyridin-2-ylmethyl substitution pattern establishes a defined starting point for studying the effects of aryl ring nitrogen positioning on receptor pharmacology—a parameter shown to dictate sigma receptor subtype selectivity [1]. The trifluoroacetate salt offers reproducible handling characteristics with defined storage conditions (sealed in dry, 2–8°C) and ≥98% purity , ensuring consistency across multiple experimental iterations. Researchers building SAR libraries around pyridylpiperazine cores should use this well-characterized intermediate as a baseline comparator when evaluating new derivatives.

Analytical Method Development and Reference Standard Applications

The compound is suitable as a reference standard in analytical chemistry for the accurate quantification of related pyridylpiperazine derivatives in complex mixtures [1]. Its defined purity (≥98%) and well-characterized physicochemical properties (LogP = 1.1201, TPSA = 65.46 Ų) support its use in HPLC calibration, LC-MS method validation, and quality control workflows where consistent and reliable reference material is essential for regulatory compliance and assay reproducibility.

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